molecular formula C18H35NaO2 B7800575 sodium;octadecanoate

sodium;octadecanoate

Cat. No.: B7800575
M. Wt: 306.5 g/mol
InChI Key: RYYKJJJTJZKILX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methylaniline can be synthesized through the bromination of 4-methylaniline. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions of the aromatic ring .

Industrial Production Methods: Industrial production of 3,5-Dibromo-4-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted anilines.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

3,5-Dibromo-4-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The bromine atoms in the compound enhance its reactivity, allowing it to form stable complexes with target molecules .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-methylaniline is unique due to the presence of both bromine atoms and a methyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pharmaceutical intermediate and in various industrial applications .

Properties

IUPAC Name

sodium;octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYKJJJTJZKILX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The charge consists of 450 ml. water and 150 g. of the copolymer plus surfactant and, in some cases, sodium chloride as indicated. Sodium behenate and sodium myristate are prepared by neutralization of the corresponding acids with sodium hydroxide. Sodium stearate employed is U.S.P. grade.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Sodium behenate
Name
sodium myristate

Synthesis routes and methods II

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 11.58 g of stearic acid and 1.63 g of sodium hydroxide were mixed to give a uniform solution at 50° C. and then concentrated to dryness to obtain 18.3 g of sodium stearate-supported GPC.
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
sodium stearate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;octadecanoate
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sodium;octadecanoate
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sodium;octadecanoate
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sodium;octadecanoate
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sodium;octadecanoate
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sodium;octadecanoate

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